An In-depth Technical Guide to the Synthesis and Characterization of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one
An In-depth Technical Guide to the Synthesis and Characterization of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis and characterization of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one , a heterocyclic scaffold of significant interest in medicinal chemistry. The unique three-dimensional architecture of this spirocyclic system, combining the privileged isobenzofuranone and piperidine moieties, has made it a valuable building block in the design of novel therapeutic agents, particularly for central nervous system (CNS) disorders.[1][2] This document will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and outline the analytical techniques required to unequivocally confirm its structure and purity.
Strategic Imperatives in the Synthesis of Spiro[isobenzofuran-piperidin]-3-ones
The construction of the spiro[isobenzofuran-piperidin]-3-one core presents a unique synthetic challenge: the creation of a quaternary carbon center that serves as the junction for two distinct heterocyclic rings. The chosen synthetic strategy must address this challenge while also allowing for potential derivatization of the piperidine nitrogen for structure-activity relationship (SAR) studies.
A logical and well-established approach, pioneered by Parham and Jones, involves the reaction of a lithiated benzamide derivative with a suitable piperidone electrophile. This strategy is advantageous as it allows for the convergent assembly of the two key fragments. The causality behind this choice lies in the robust and predictable nature of organolithium chemistry for the formation of carbon-carbon bonds.
The synthesis can be logically divided into three key stages:
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Formation of the Organolithium Nucleophile: This involves the ortho-lithiation of a suitable benzamide precursor. The dimethylamide group serves as an effective directed metalation group, ensuring regioselective lithiation at the ortho position.
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Nucleophilic Addition to Piperidone: The generated organolithium species undergoes nucleophilic addition to the carbonyl group of a protected 3-piperidone. The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and to allow for controlled deprotection and subsequent functionalization.
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Acid-Catalyzed Spirocyclization and Deprotection: The resulting amino alcohol intermediate is then subjected to acidic conditions. This serves a dual purpose: it facilitates the cyclization via intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, with subsequent elimination of dimethylamine, and it removes the Boc protecting group to yield the final spirocyclic lactone.
This multi-step sequence constitutes a self-validating system. The successful formation of the intermediate alcohol is a prerequisite for the final cyclization, and the spectral characteristics of the final product will be markedly different from the starting materials and intermediates, allowing for clear confirmation of the transformation.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of analogous spiro[isobenzofuran-piperidin]-3-ones. Researchers should exercise all necessary safety precautions when working with organolithium reagents and strong acids.
Materials and Reagents:
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N,N-Dimethylbenzamide
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sec-Butyllithium (s-BuLi) in cyclohexane
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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N-tert-Butoxycarbonyl-3-piperidone
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric Acid (HCl)
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Sodium Bicarbonate (NaHCO₃)
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Magnesium Sulfate (MgSO₄)
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Ethyl Acetate (EtOAc)
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Hexanes
Procedure:
Step 1: Synthesis of N-Boc-1'-(2-(hydroxymethyl)phenyl)piperidin-3-ol
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-dimethylbenzamide (1.0 eq) and anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add TMEDA (1.1 eq) followed by the dropwise addition of s-BuLi (1.1 eq) while maintaining the temperature below -70 °C.
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Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.
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In a separate flask, dissolve N-tert-butoxycarbonyl-3-piperidone (1.0 eq) in anhydrous THF and cool to -78 °C.
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Slowly transfer the solution of the lithiated benzamide to the piperidone solution via cannula, keeping the temperature below -70 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol intermediate. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one
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Dissolve the crude amino alcohol from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the solution to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one.
Comprehensive Characterization
Unequivocal characterization of the synthesized 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.
Physicochemical Properties:
| Property | Expected Value/Range | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Melting Point | 132-133 °C (for 4'-isomer) | [4] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in methanol, chloroform, DMSO | General Observation |
| pKa (predicted) | 9.98 ± 0.20 (for 4'-isomer) | [3] |
Spectroscopic Data:
The following are predicted and expected spectroscopic data based on the structure of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isobenzofuranone ring, typically in the range of 7.5-8.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region, generally between 1.5 and 3.5 ppm. A broad singlet corresponding to the N-H proton of the piperidine ring should also be present.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide key structural information. The carbonyl carbon of the lactone is expected to appear significantly downfield, around 170 ppm. The spiro carbon, being a quaternary center, will have a characteristic chemical shift. The aromatic carbons will resonate in the 120-150 ppm region, while the aliphatic carbons of the piperidine ring will be found in the upfield region. For comparison, 13C NMR data for a related spiro[isobenzofuran-piperidine] derivative showed signals for the isobenzofuranone aromatic carbons and the spiro-carbon.[5]
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the γ-lactone ring, typically found in the range of 1760-1780 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring will be observed as a moderate band around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will also be present. An IR spectrum for a similar spiro[benzofuran-piperidine] derivative is available in the NIST Chemistry WebBook.[6]
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion and Future Perspectives
The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one. The described characterization techniques are essential for verifying the successful synthesis and purity of this valuable scaffold. The availability of this compound opens avenues for the development of new chemical entities with potential therapeutic applications. Future work in this area will likely focus on the enantioselective synthesis of this spirocycle to explore the differential biological activities of its stereoisomers and the expansion of SAR studies through functionalization of the piperidine nitrogen.
References
- Parham, W. E.; Jones, J. D. Spiro[isobenzofuran-1(3H),4'-piperidines]. I. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and spiro[isobenzofuran-1(3H),3'-piperidines]. The Journal of Organic Chemistry. 1976, 41 (7), 1187–1191.
- Bauer, V. J.; et al. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. 1976, 19 (11), 1315-1324.
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MySkinRecipes. 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one. Available from: [Link]
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ChemBK. 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. Available from: [Link]
- Gassama, A.; Diatta, A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. 2015, 039, 31-40.
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NIST Chemistry WebBook. Spiro[benzofuran-3(2h),4'-piperidine]-2-one,1'-benzyl-5-methyl-,hydrochloride. Available from: [Link]
- Parham, W. E.; et al. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry. 1978, 21 (4), 400-403.
- Abed, M. A.; et al. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. 2024, 9 (11).
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NIST Chemistry WebBook. Spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione, 4-phenyl-. Available from: [Link]
- Parham, W. E.; et al. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. 1981, 24 (5), 617-621.
- Zhang, C.; et al. Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach. Bioorganic & Medicinal Chemistry Letters. 2022, 69, 128782.
- Mahdavinia, G. H.; et al. A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles.
- Fesatidou, M.; et al. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. 2023, 66 (7), 4833–4851.
- Fesatidou, M.; et al. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PubMed Central. 2023.
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